molecular formula C8H14N4O B3006327 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1468545-93-8

4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B3006327
CAS No.: 1468545-93-8
M. Wt: 182.227
InChI Key: VHCJZIKMQKHVAQ-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate pyrazole derivatives with amines under controlled conditions. One common method includes the reaction of a pyrazole derivative with ethylamine and dimethylamine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
  • 1-(4-Azepanyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1H-pyrazole-3-carboxamide hydrochloride
  • 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride

Uniqueness

4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-amino-N-ethyl-N,1-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-4-11(2)8(13)7-6(9)5-12(3)10-7/h5H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCJZIKMQKHVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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